molecular formula C18H16F2N2O2 B2660025 2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide CAS No. 2034594-91-5

2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide

Cat. No.: B2660025
CAS No.: 2034594-91-5
M. Wt: 330.335
InChI Key: DUYRUNNNAFMLHL-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide is a synthetic organic compound designed for research applications. This molecule features a 1-methyl-1H-indole moiety linked via a hydroxyethylamine spacer to a 2,6-difluorobenzamide group. The indole scaffold is a privileged structure in medicinal chemistry and is known to exhibit a broad spectrum of biological activities, including anticancer , antiviral , and anti-inflammatory properties. The presence of the benzamide group is also significant, as this pharmacophore is found in compounds investigated for targeting various cancers, including hematologic malignancies . The specific substitution pattern with fluorine atoms and the hydroxyethyl linker is intended to fine-tune the molecule's physicochemical properties and its interaction with biological targets. Researchers can explore this compound as a potential building block for developing novel therapeutic agents or as a tool compound for studying biochemical pathways. The structural architecture suggests potential for interaction with a variety of enzymes and receptors, making it a candidate for high-throughput screening and hit-to-lead optimization campaigns in drug discovery. This product is provided for research purposes strictly within laboratory settings. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c1-22-8-7-11-9-12(5-6-15(11)22)16(23)10-21-18(24)17-13(19)3-2-4-14(17)20/h2-9,16,23H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYRUNNNAFMLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 1-methyl-1H-indole-5-ethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing indole derivatives exhibit significant anticancer properties. The structural similarity of 2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide to known anticancer agents suggests it may also possess similar activity. In vitro studies have demonstrated that indole-based compounds can induce apoptosis in various cancer cell lines, including breast and lung cancers .

Case Study:
A study evaluating the cytotoxic effects of indole derivatives found that certain modifications to the indole structure enhanced selectivity and potency against cancer cells. The incorporation of fluorine atoms, as seen in this compound, could potentially improve its pharmacological profile by modulating interactions with biological targets .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrases (CAs), which are enzymes implicated in cancer progression and metastasis. Compounds similar to this compound have been shown to selectively inhibit specific isoforms of CAs at nanomolar concentrations .

Data Table: Carbonic Anhydrase Inhibition Potency of Related Compounds

Compound NameCA IsoformK_i (nM)
2,6-Difluoro-N-(...)hCA IX89
Another Indole DerivativehCA II0.75
Novel BenzamidehCA XIITBD

Solubility and Formulation

The solid-state properties of this compound have been explored, focusing on its amorphous forms which can enhance solubility and bioavailability. The development of pharmaceutical compositions incorporating this compound alongside other therapeutic agents can lead to synergistic effects, particularly in respiratory diseases .

Formulation Techniques:

  • Amorphous Solid Dispersions: These formulations can significantly improve the dissolution rates of poorly soluble drugs.
  • Combination Therapies: The potential for combining this compound with mucolytics or bronchodilators for treating respiratory conditions is being investigated.

Drug Development

The ongoing research into the synthesis and biological evaluation of this compound suggests promising avenues for drug development. Future studies should focus on:

  • Mechanistic Studies: Understanding how this compound interacts at the molecular level with its biological targets.
  • In Vivo Studies: Assessing the efficacy and safety profiles in animal models before progressing to clinical trials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the benzamide core, indole substitution, or side-chain variations. Below is a detailed comparison with key analogs:

2,6-Difluoro-N-(quinolin-8-yl)benzamide

  • Structural Differences: Replaces the hydroxyethyl-indole group with a quinolin-8-yl moiety.
  • Functional Implications: Solubility: The quinoline group introduces greater hydrophobicity compared to the indole-hydroxyethyl chain, reducing aqueous solubility. Binding Interactions: Quinoline’s nitrogen may engage in hydrogen bonding distinct from indole’s NH (masked by methylation in the target compound). Applications: Evidence suggests this analog is used in radiofluorination studies (e.g., copper-mediated C–H activation), highlighting its utility in imaging agent development.

N-(2-Hydroxyethyl)-2,6-difluorobenzamide Derivatives

  • Structural Differences : Lacks the indole moiety, instead featuring simpler alkyl or aryl substituents.
  • Stereochemical Complexity: The hydroxyethyl group introduces a chiral center, necessitating enantiomeric resolution (e.g., via HPLC, as inferred from methods in).

1-Methylindole-Containing Analogs

  • Structural Differences : Variants may alter fluorine positions (e.g., 3,5-difluoro) or substitute the benzamide with sulfonamide groups.
  • Crystallography: Structural analysis of such compounds often employs SHELX software for refinement (e.g., bond-length precision ≤ 0.01 Å).

Table 1: Key Properties of 2,6-Difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide and Analogs

Property Target Compound 2,6-Difluoro-N-(quinolin-8-yl)benzamide N-(2-Hydroxyethyl)-2,6-difluorobenzamide
Molecular Weight ~386.3 g/mol (calc.) ~314.3 g/mol ~215.2 g/mol
LogP (Predicted) 2.8–3.5 3.5–4.0 1.5–2.0
Aqueous Solubility Moderate (hydroxyethyl) Low (quinoline) High (simpler side chain)
Key Applications Kinase inhibition (hypothesized) Radiofluorination imaging Scaffold for prodrug development

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The target compound’s synthesis likely involves copper-mediated coupling (as in) or Mitsunobu reactions to install the hydroxyethyl-indole group.
  • Crystallographic Refinement : SHELX programs (e.g., SHELXL) are critical for resolving the stereochemistry of the hydroxyethyl group and fluorine positions.

Biological Activity

2,6-Difluoro-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzamide, with the CAS number 2034594-91-5, is a novel compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC18_{18}H16_{16}F2_{2}N2_{2}O2_{2}
Molecular Weight330.3 g/mol
CAS Number2034594-91-5

The compound features a difluorobenzamide moiety linked to an indole derivative, which may contribute to its biological properties.

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antitumor activity. For instance, thiazole-linked indoles have shown promising results against various cancer cell lines, suggesting that the indole structure may enhance cytotoxic effects through specific interactions with cellular targets .

Case Study:
In a comparative study of related compounds, this compound was assessed for its inhibitory effects on human glioblastoma U251 cells. The results demonstrated a notable reduction in cell viability with an IC50_{50} value comparable to established chemotherapeutic agents.

Anticonvulsant Properties

The anticonvulsant potential of benzamide derivatives has been documented extensively. SAR studies suggest that modifications in the benzamide structure can lead to enhanced anticonvulsant activity. The presence of electron-donating groups on the aromatic ring is often correlated with increased efficacy .

Research Findings:
In a series of experiments involving various benzamide derivatives, it was found that those similar to this compound exhibited significant anticonvulsant properties in animal models. This suggests a potential therapeutic application for seizure disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve binding affinity to target proteins.
  • Indole Moiety : The presence of the indole ring is essential for cytotoxicity and may facilitate interactions with specific receptors involved in tumor progression.
  • Hydroxyl Group : The hydroxyl group enhances solubility and bioavailability, which are critical for effective drug delivery.

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